

# In-Depth Technical Guide to the Crystal Structure Analysis of Anhydrous Calcium Iodide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Calcium;iodide*

Cat. No.: *B14125375*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of anhydrous calcium iodide ( $\text{CaI}_2$ ). It details the crystallographic data, experimental protocols for its determination, and the relationship between its structure and physical properties.

## Introduction

Anhydrous calcium iodide ( $\text{CaI}_2$ ) is an ionic compound that serves as a key precursor and reagent in various chemical syntheses, including applications in pharmaceuticals and materials science. A thorough understanding of its solid-state structure is fundamental to controlling its reactivity, stability, and physical properties. This document outlines the definitive crystal structure of anhydrous  $\text{CaI}_2$ , based on seminal crystallographic studies.

Anhydrous  $\text{CaI}_2$  is notably hygroscopic, readily absorbing moisture from the atmosphere. This property necessitates careful handling during synthesis and analysis to prevent the formation of hydrated forms and to ensure the integrity of the anhydrous crystal lattice. The structural analysis reveals a layered arrangement of ions, which directly influences its physical characteristics.

## Crystal Structure and Crystallographic Data

The crystal structure of anhydrous calcium iodide was first determined by H. Blum in 1933. It crystallizes in the trigonal system, belonging to the  $\text{P}-3\text{m}1$  space group. This structure is often

referred to as the cadmium hydroxide ( $\text{Cd}(\text{OH})_2$ ) type.

The fundamental structural motif consists of a hexagonal close-packed array of iodide anions ( $\text{I}^-$ ), with calcium cations ( $\text{Ca}^{2+}$ ) occupying the octahedral holes in alternating layers. This arrangement results in a layered, two-dimensional structure composed of  $\text{CaI}_2$  sheets stacked along the c-axis.<sup>[1]</sup> Within each sheet, a layer of  $\text{Ca}^{2+}$  ions is sandwiched between two layers of  $\text{I}^-$  ions. The bonding within these sheets is predominantly ionic, arising from the strong electrostatic attraction between the oppositely charged ions.

The key crystallographic data, as determined from experimental X-ray diffraction studies, are summarized in the tables below.

**Table 1: Crystal Data for Anhydrous Calcium Iodide**

| Parameter                                                       | Value                                           |
|-----------------------------------------------------------------|-------------------------------------------------|
| Chemical Formula                                                | $\text{CaI}_2$                                  |
| Formula Weight                                                  | 293.89 g/mol                                    |
| Crystal System                                                  | Trigonal                                        |
| Space Group                                                     | P-3m1 (No. 164)                                 |
| Lattice Parameters                                              | $a = 4.48 \text{ \AA}$ , $c = 6.86 \text{ \AA}$ |
| $\alpha = 90^\circ$ , $\beta = 90^\circ$ , $\gamma = 120^\circ$ |                                                 |
| Unit Cell Volume                                                | $119.3 \text{ \AA}^3$                           |
| Formula Units (Z)                                               | 1                                               |
| Calculated Density                                              | 4.09 g/cm <sup>3</sup>                          |

**Table 2: Atomic Coordinates and Wyckoff Positions**

| Atom | Wyckoff Site | x   | y   | z   |
|------|--------------|-----|-----|-----|
| Ca   | 1a           | 0   | 0   | 0   |
| I    | 2d           | 1/3 | 2/3 | 1/4 |

## Table 3: Key Bond Distances

| Bond | Distance |
|------|----------|
| Ca-I | 3.01 Å   |

## Experimental Protocols

The determination of the crystal structure of anhydrous  $\text{CaI}_2$  requires meticulous experimental procedures, from the synthesis of the material to the collection and analysis of diffraction data.

### Synthesis and Crystal Growth of Anhydrous Calcium Iodide

Due to its hygroscopic nature, the synthesis of high-purity, anhydrous  $\text{CaI}_2$  must be conducted under inert and dry conditions.

#### Materials:

- Calcium metal (Ca), high purity
- Iodine ( $\text{I}_2$ ), resublimed
- Anhydrous solvent (e.g., absolute ethanol or diethyl ether)
- Inert atmosphere glovebox or Schlenk line

#### Procedure:

- Reaction Setup: All glassware is rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen). The reaction is performed in a glovebox or using a Schlenk line.
- Reaction: A stoichiometric amount of calcium metal is reacted with a solution of iodine in an anhydrous solvent. The reaction is typically exothermic and proceeds as follows:  $\text{Ca} + \text{I}_2 \rightarrow \text{CaI}_2$

- Purification: The resulting calcium iodide salt is often contaminated with unreacted starting materials or solvent adducts. Purification can be achieved by recrystallization from a suitable anhydrous solvent.
- Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of  $\text{CaI}_2$  in an anhydrous solvent within a controlled, inert atmosphere. Alternatively, slow cooling of a molten sample under an inert atmosphere can also yield suitable crystals.

## X-ray Diffraction Analysis

The crystal structure is determined using single-crystal or powder X-ray diffraction (XRD). Given the air-sensitive nature of  $\text{CaI}_2$ , special handling is required.

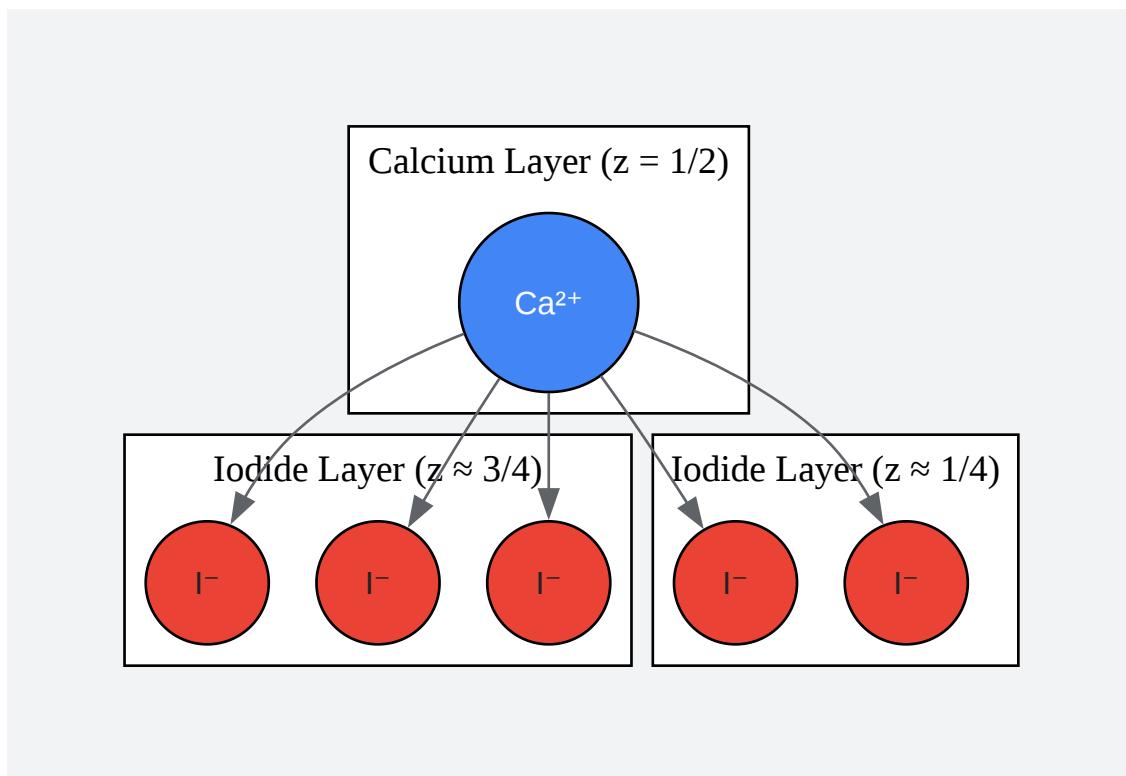
Instrumentation:

- Single-crystal or powder X-ray diffractometer
- X-ray source (e.g., Mo  $\text{K}\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$  or Cu  $\text{K}\alpha$ ,  $\lambda = 1.54184 \text{ \AA}$ )
- Low-temperature device (for single-crystal diffraction)
- Air-sensitive sample holder (for powder diffraction)

Single-Crystal XRD Protocol:

- Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere (e.g., inside a glovebox). The crystal is mounted on a goniometer head, typically coated in an inert oil (e.g., Paratone-N) to prevent atmospheric exposure.
- Data Collection: The mounted crystal is transferred to the diffractometer, which is purged with a cold, dry nitrogen stream (typically around 100-150 K). This protects the sample and reduces thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal and recording the intensities of the diffracted X-rays.
- Structure Solution and Refinement: The collected data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson

synthesis and refined using least-squares methods (e.g., using software like SHELX or Olex2).

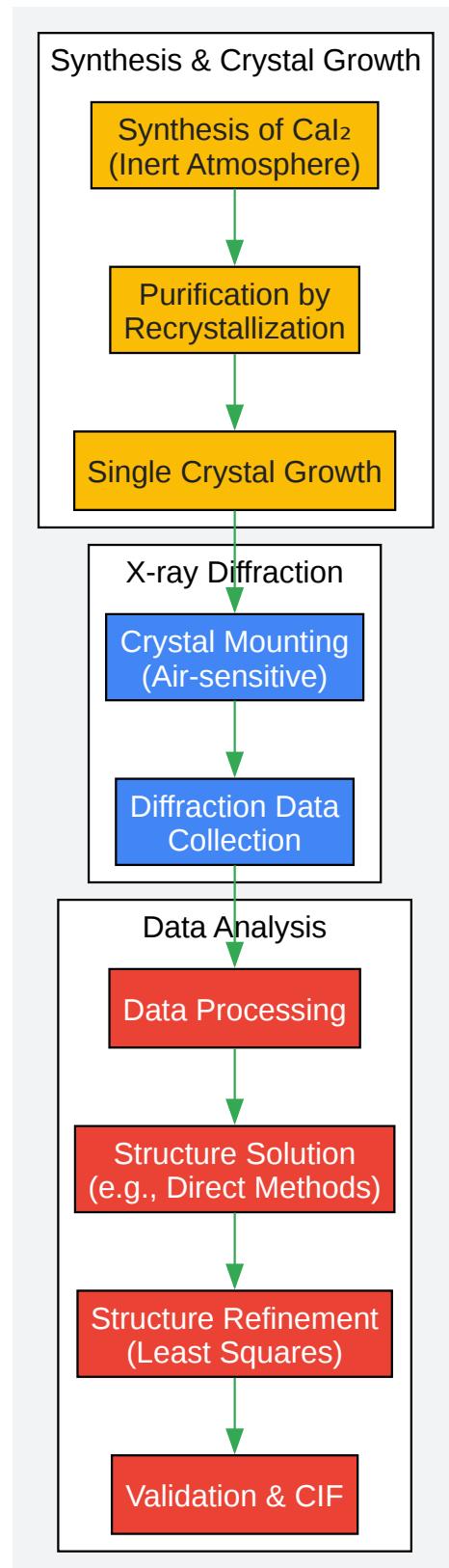

Powder XRD Protocol:

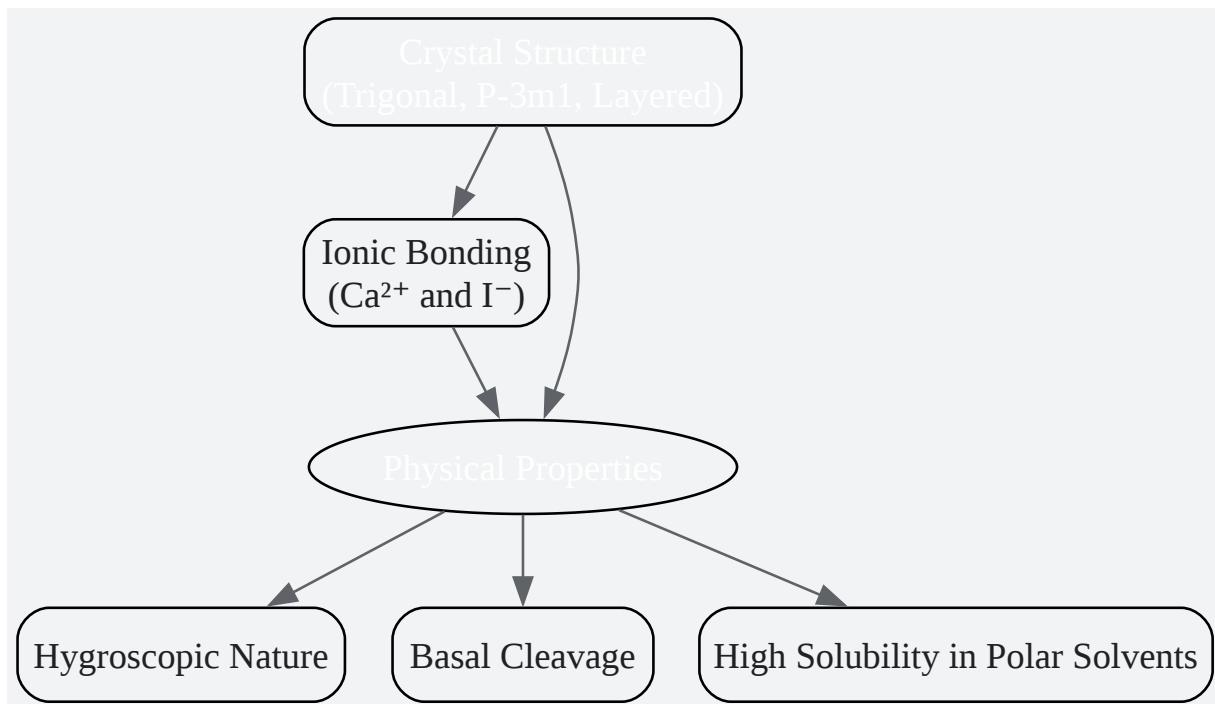
- Sample Preparation: The anhydrous  $\text{CaI}_2$  powder is loaded into an air-sensitive sample holder within a glovebox. This holder is sealed with an X-ray transparent dome or window (e.g., Kapton or beryllium).
- Data Collection: The sealed holder is mounted on the powder diffractometer. The diffraction pattern is recorded over a specified  $2\theta$  range.
- Data Analysis (Rietveld Refinement): The crystal structure is confirmed and refined from the powder diffraction data using the Rietveld method. This technique involves fitting a calculated diffraction pattern (based on a known structural model) to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other profile parameters.

## Visualizations

### Crystal Structure of Anhydrous Calcium Iodide

The following diagram illustrates the layered crystal structure of anhydrous  $\text{CaI}_2$ .





[Click to download full resolution via product page](#)

Caption: Layered structure of anhydrous calcium iodide.

## Experimental Workflow for Crystal Structure Determination

This diagram outlines the typical workflow for determining the crystal structure of an air-sensitive compound like anhydrous CaI<sub>2</sub>.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure Analysis of Anhydrous Calcium Iodide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14125375#crystal-structure-analysis-of-anhydrous-calcium-iodide>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)